
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) is not fully understood. However, studies have suggested that this compound may act as a potential inhibitor of certain enzymes, such as protein kinases, which play a crucial role in various cellular processes.
Biochemical And Physiological Effects
Studies have shown that 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has potential biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines and has potential anti-inflammatory activity. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has good stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several potential future directions for the study of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI). One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of this compound as a potential therapeutic agent in the treatment of various diseases. Additionally, this compound could be used as a building block in the synthesis of new compounds with potential biological activity. Overall, the study of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has been achieved using various methods. One of the most common methods involves the reaction of 3,5-difluoro-2-methoxyaniline with pyridine-4-carboxylic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a building block in the synthesis of novel compounds with potential biological activity. This compound has also been studied for its potential use as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of other heterocyclic compounds.
properties
CAS RN |
184484-16-0 |
|---|---|
Product Name |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
Molecular Formula |
C6H5F2NO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
3,5-difluoro-2-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H5F2NO2/c1-11-6-4(8)5(10)3(7)2-9-6/h2H,1H3,(H,9,10) |
InChI Key |
OUHUQRDHRIXTQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)C(=CN1)F)F |
Canonical SMILES |
COC1=C(C(=O)C(=CN1)F)F |
synonyms |
4-Pyridinol,3,5-difluoro-2-methoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





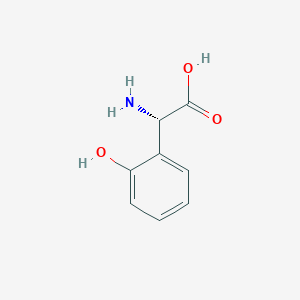
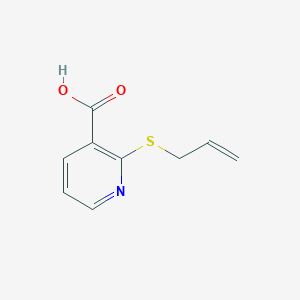
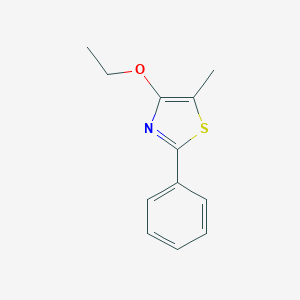


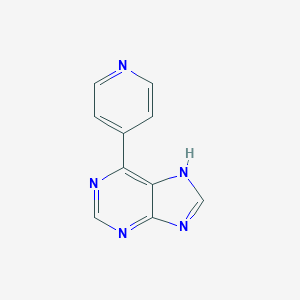
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
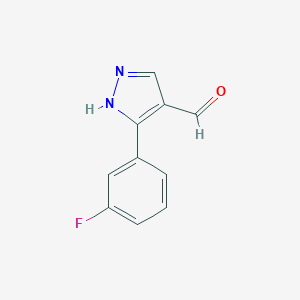
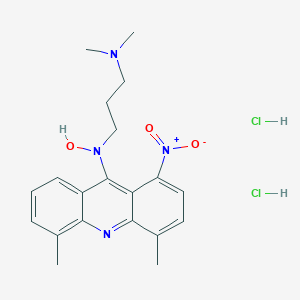
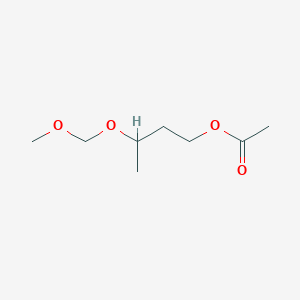
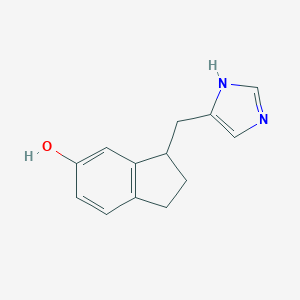
![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)